molecular formula C12H18O B569805 1-Methoxy-3-(penta-3-yl)benzene CAS No. 1365656-08-1

1-Methoxy-3-(penta-3-yl)benzene

Cat. No.: B569805
CAS No.: 1365656-08-1
M. Wt: 178.275
InChI Key: VCPHKJRGXCPQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Methoxy-3-(penta-3-yl)benzene can be achieved through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a halogenated benzene derivative with a boronic acid or ester to form the desired product.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production process.

Chemical Reactions Analysis

1-Methoxy-3-(penta-3-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(penta-3-yl)benzene depends on its specific application. In proteomics research, the compound may interact with proteins through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can help elucidate protein structures and functions.

In medicinal chemistry, the compound’s derivatives may target specific molecular pathways or receptors, leading to therapeutic effects. The exact mechanism of action would depend on the specific derivative and its biological target .

Comparison with Similar Compounds

1-Methoxy-3-(penta-3-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in proteomics and organic synthesis Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules

Properties

IUPAC Name

1-methoxy-3-pentan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10(5-2)11-7-6-8-12(9-11)13-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPHKJRGXCPQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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